molecular formula C14H6N2O6 B1596109 2,7-Dinitro-9,10-phenanthrenedione CAS No. 604-94-4

2,7-Dinitro-9,10-phenanthrenedione

Cat. No.: B1596109
CAS No.: 604-94-4
M. Wt: 298.21 g/mol
InChI Key: NLYJKDKBQGPHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dinitro-9,10-phenanthrenedione is an organic compound with the molecular formula C14H6N2O6 It is a derivative of 9,10-phenanthrenequinone, characterized by the presence of two nitro groups at the 2 and 7 positions on the phenanthrene ring

Scientific Research Applications

2,7-Dinitro-9,10-phenanthrenedione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as charge transfer complexes.

Safety and Hazards

2,7-Dinitro-9,10-phenanthrenedione is a toxic compound with certain explosive and irritant properties . It should be avoided from inhalation, skin contact, and eye contact . Appropriate personal protective equipment such as gloves, protective glasses, and a protective mask should be worn during use .

Future Directions

2,7-Dinitro-9,10-phenanthrenedione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . This represents a promising direction for future research and applications .

Biochemical Analysis

Biochemical Properties

2,7-Dinitro-9,10-phenanthrenedione plays a significant role in biochemical reactions due to its ability to form charge transfer complexes (CTCs) with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through electron transfer mechanisms. For instance, it has been shown to form CTCs with anthracene, where the acceptor properties of this compound increase with the number of nitro groups and their positions . These interactions can influence the redox state of the biomolecules, thereby affecting their function and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form CTCs can lead to changes in the electron transport chain, impacting cellular respiration and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through charge transfer and electron transfer processes. It acts as an electron acceptor, forming CTCs with electron donors such as anthracene . This interaction can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. The compound’s nitro groups play a crucial role in its acceptor properties, influencing the formation energies and charge transfer values of the complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate redox reactions and energy metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Its interactions with biomolecules can lead to changes in the overall metabolic state of the cell, influencing processes such as glycolysis and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents facilitates its transport across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . Its localization within these compartments can influence its activity and function, particularly in terms of redox regulation and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dinitro-9,10-phenanthrenedione typically involves the nitration of 9,10-phenanthrenequinone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the desired positions on the phenanthrene ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dinitro-9,10-phenanthrenedione undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

    Oxidation: The compound can undergo further oxidation under strong oxidizing conditions, potentially leading to the formation of more highly oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2,7-Diamino-9,10-phenanthrenedione.

    Substitution: Various substituted phenanthrenedione derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of phenanthrenedione.

Comparison with Similar Compounds

    1,3,6-Trinitro-9,10-phenanthrenequinone: Contains an additional nitro group, making it a stronger electron acceptor.

    3,6-Dinitro-9,10-phenanthrenequinone: Similar structure but with nitro groups at different positions, affecting its chemical properties.

Uniqueness: 2,7-Dinitro-9,10-phenanthrenedione is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of complexes it can form. This positioning also affects its electronic properties, making it distinct from other nitro-substituted phenanthrenequinones.

Properties

IUPAC Name

2,7-dinitrophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJKDKBQGPHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209160
Record name 9,10-Phenanthrenedione, 2,7-dinitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-94-4
Record name 2,7-Dinitro-9,10-phenanthrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrenequinone, 2,7-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Phenanthrenedione, 2,7-dinitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 2
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 3
Reactant of Route 3
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 4
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 5
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 6
Reactant of Route 6
2,7-Dinitro-9,10-phenanthrenedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.